GMC 1-169
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Overview
Description
GMC 1-169 is an atypical antipsychotic compound known for its lack of muscarinic activity . It is chemically identified as [6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate. The molecular formula of this compound is C19H19F3N4O3S, and it has a molecular weight of 440.44. This compound is primarily used in research settings and is not intended for therapeutic purposes.
Preparation Methods
The synthesis of GMC 1-169 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the piperazine moiety.
Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group to the benzodiazepine core.
Chemical Reactions Analysis
GMC 1-169 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The piperazine and benzodiazepine moieties can undergo substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GMC 1-169 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: this compound is used to investigate the biological activity of atypical antipsychotics and their interactions with various receptors.
Medicine: Research on this compound contributes to the understanding of antipsychotic mechanisms and the development of new therapeutic agents.
Mechanism of Action
GMC 1-169 exerts its effects by interacting with specific receptors in the brain. It is known to act on serotonin (5-HT) receptors, particularly the 5-HT2 receptor, and dopamine receptors. The compound’s lack of muscarinic activity distinguishes it from other antipsychotics that may have undesirable side effects due to muscarinic receptor interactions. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to its antipsychotic effects.
Comparison with Similar Compounds
GMC 1-169 can be compared with other atypical antipsychotics such as clozapine and olanzapine. Similar compounds include:
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but has significant side effects due to muscarinic activity.
Olanzapine: Another atypical antipsychotic with a broader receptor profile, including muscarinic receptors.
This compound’s uniqueness lies in its selective receptor activity, which reduces the risk of side effects associated with muscarinic receptor interactions .
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-12-13(29-30(27,28)19(20,21)22)6-7-15(14)23-16-4-2-3-5-17(16)24-18/h2-7,12,23H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPMSXRABANAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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